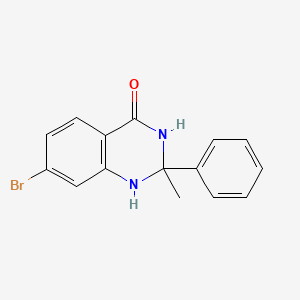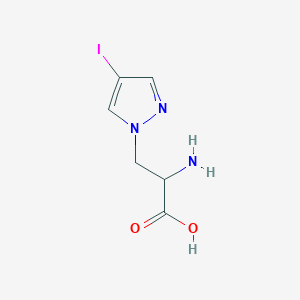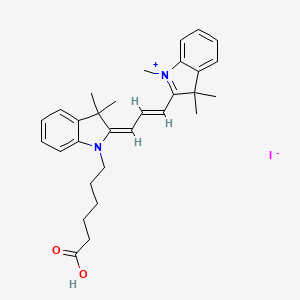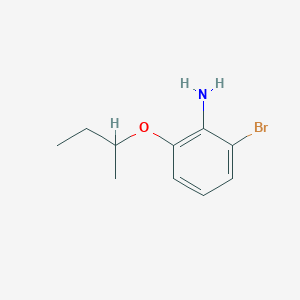![molecular formula C21H19N7O B13078387 4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile CAS No. 1202618-71-0](/img/structure/B13078387.png)
4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of pyrazole, triazole, and pyridine rings, making it a unique and potentially valuable molecule in various fields of scientific research.
Méthodes De Préparation
One method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis . This method demonstrates good functional group tolerance and yields the desired product in good-to-excellent yields.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The presence of nitrogen atoms in the heterocyclic rings makes it susceptible to oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, targeting specific functional groups within the molecule.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions, which can be used to introduce different substituents onto the aromatic rings.
Applications De Recherche Scientifique
4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mécanisme D'action
The mechanism of action of 4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain kinases or other enzymes involved in signaling pathways, thereby affecting cellular processes and potentially providing therapeutic benefits .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile include other heterocyclic compounds containing triazole, pyrazole, or pyridine rings. Some examples are:
1,2,4-Triazole derivatives: These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Pyrazole derivatives: These compounds exhibit a wide range of pharmacological activities, such as anti-inflammatory, analgesic, and antipyretic effects.
Pyridine derivatives: These compounds are widely used in medicinal chemistry for their potential therapeutic applications, including as antiviral, antimalarial, and anticancer agents.
The uniqueness of this compound lies in its combination of these three heterocyclic rings, which may confer distinct biological and chemical properties not found in simpler analogs.
Propriétés
Numéro CAS |
1202618-71-0 |
|---|---|
Formule moléculaire |
C21H19N7O |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
4-[2-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]amino]-[1,2,4]triazolo[1,5-a]pyridin-8-yl]benzonitrile |
InChI |
InChI=1S/C21H19N7O/c22-11-15-5-7-16(8-6-15)19-4-1-9-28-20(19)25-21(26-28)24-17-12-23-27(13-17)14-18-3-2-10-29-18/h1,4-9,12-13,18H,2-3,10,14H2,(H,24,26) |
Clé InChI |
XHCPXDAZLQCZDG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CN2C=C(C=N2)NC3=NN4C=CC=C(C4=N3)C5=CC=C(C=C5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine](/img/structure/B13078319.png)

![tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate](/img/structure/B13078325.png)
![7-(Dimethoxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13078328.png)


![9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one](/img/structure/B13078349.png)

![3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13078378.png)

![4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13078381.png)


